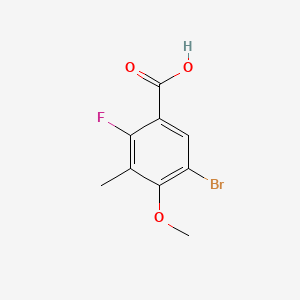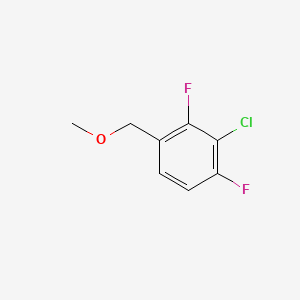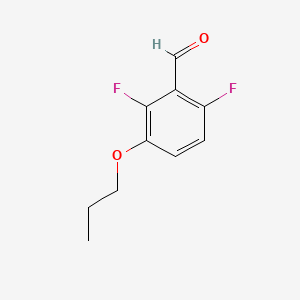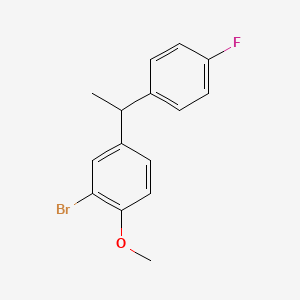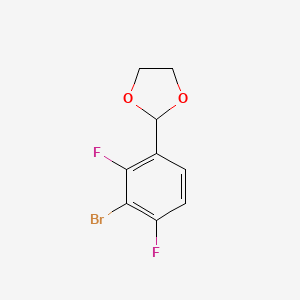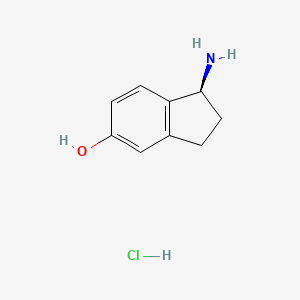![molecular formula C11H21O3Sr+ B6289550 Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2] CAS No. 207683-23-6](/img/structure/B6289550.png)
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2]
Descripción general
Descripción
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2] is likely a complex of strontium with the ligand 2,2,6,6-tetramethyl-3,5-heptanedione (also known as TMHD). TMHD is a type of beta-diketone, which is known to form stable complexes with various metal ions .
Synthesis Analysis
While specific synthesis methods for Sr(TMHD)2 are not available, similar compounds are typically synthesized through a process known as chelation, where the metal ion (in this case, strontium) is reacted with the ligand (TMHD) to form a stable complex .Aplicaciones Científicas De Investigación
Metalorganic Chemical Vapor Deposition
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato) compounds, including strontium hydrate, are used in metalorganic chemical vapor deposition (MOCVD). For instance, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)zinc [Zn(TMHD)2] has been utilized to grow high-quality, carbon-free ZnO films on silicon substrates. This process involves precursor decomposition that results in very clean and stoichiometric films, indicating potential applications for strontium hydrate in similar contexts (Saraf et al., 2007).
Catalyst in Chemical Reactions
Compounds similar to bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate have been effective as catalysts in various chemical reactions. For example, palladium bis(2,2,6,6-tetramethyl-3,5-heptanedionato) has been reported as an efficient catalyst for direct C-2 arylation of heterocycles, alkoxycarbonylation, aminocarbonylation, Suzuki, Heck, Sonogashira, and cyanation reactions (Nandurkar et al., 2008), (Tambade et al., 2009), (Nandurkar & Bhanage, 2008).
Microstructure Effects in Ferroelectric Films
In the fabrication of ferroelectric films, such as strontium bismuth tantalate, compounds similar to bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate have been used. These compounds influence the microstructure and ferroelectric behavior of the films, which are key for applications like non-volatile RAM memories (Tejedor et al., 2001), (Tejedor et al., 2000).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of compounds like bis(2,2,6,6-tetramethyl-3,5-heptanedionato)palladium, which share similarities with strontium hydrate, provide valuable insights into their potential applications in scientific research (Qiaowen, 2012).
Mecanismo De Acción
Target of Action
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2] is a complex compound where strontium is coordinated with two 2,2,6,6-tetramethyl-3,5-heptanedionate (TMHD) ligands
Mode of Action
The TMHD ligand in Sr(TMHD)2 is a bidentate ligand, meaning it can bind to a central metal atom at two points . In the case of Sr(TMHD)2, the TMHD ligands bind to the strontium atom, forming a stable complex . The TMHD ligand is known to undergo O-additions and C-additions, acting as an air-stable ligand for metal catalysts .
Biochemical Pathways
Tmhd is known to be used in the synthesis of stable complexes with lanthanide ions , which can have various applications in biochemistry.
Action Environment
The action of Sr(TMHD)2 can be influenced by various environmental factors. For instance, the compound has a melting point of 200-203°C and decomposes upon boiling at 250°C . These properties suggest that the compound’s stability and efficacy could be affected by temperature.
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), can act as ligands for metal catalysts . This suggests that Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium hydrate [Sr(TMHD)2] may interact with enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Preliminary studies suggest that strontium compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Similar compounds have shown stability and degradation over time . Long-term effects on cellular function observed in in vitro or in vivo studies are yet to be reported.
Metabolic Pathways
It is possible that it interacts with enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Propiedades
IUPAC Name |
strontium;(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.H2O.Sr/c1-10(2,3)8(12)7-9(13)11(4,5)6;;/h7,12H,1-6H3;1H2;/q;;+2/p-1/b8-7-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQPEMHXGZQZQA-OTMFCZTRSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Sr+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].O.[Sr+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21O3Sr+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289468.png)
![[S(R)]-N-[(1S)-1-[2-(Diphenylphosphino)phenyl]ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6289473.png)
![Chloro[1,3-dihydro-1,3-bis(1-methylethyl)-2H-benzimidazol-2-ylidene]gold, 95%](/img/structure/B6289476.png)
